O-Desmethyl-asoprisnil is classified under the category of steroidal compounds and is specifically noted for its role as a selective modulator of progesterone receptors. Its chemical formula is , with a molecular weight of approximately 439.57 g/mol . This compound is often used in scientific research to explore its pharmacological effects and mechanisms of action on reproductive health.
The synthesis of O-Desmethyl-asoprisnil typically involves the demethylation of asoprisnil, which can be achieved through various chemical reactions. The following methods are commonly utilized:
The synthesis process must be carefully controlled to ensure high purity and yield, as impurities can significantly affect biological activity.
The molecular structure of O-Desmethyl-asoprisnil reveals several key features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 439.57 g/mol |
Chemical Structure | Structure |
O-Desmethyl-asoprisnil undergoes several chemical reactions that are crucial for its metabolic pathways:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
O-Desmethyl-asoprisnil functions primarily through its interaction with progesterone receptors. Its mechanism involves:
This selective modulation is critical in therapeutic settings where precise control over hormonal pathways is desired.
The physical properties of O-Desmethyl-asoprisnil include:
Chemical properties include:
O-Desmethyl-asoprisnil has several scientific applications:
The development of Selective Progesterone Receptor Modulators (SPRMs) emerged from the need to overcome limitations of traditional progestins and antiprogestins in treating progesterone-dependent conditions. Early antiprogestins like mifepristone exhibited potent antiglucocorticoid effects, limiting their clinical utility [1] [10]. The first-generation SPRM asoprisnil (J867) was engineered as an 11β-benzaldoxime-substituted estratriene derivative to achieve tissue-selective progesterone modulation without cross-reactivity with glucocorticoid receptors [1] [4]. Clinical trials demonstrated its efficacy in reducing uterine bleeding (32% reduction) and tumor volume in uterine fibroids while maintaining follicular-phase estrogen levels—a breakthrough in gynecologic therapeutics [1] [2]. This pharmacological profile distinguished asoprisnil from earlier agents and established the SPRM class as a viable approach for conditions like endometriosis and leiomyomata [1] [4].
Table 1: Evolution of Key SPRMs in Gynecological Therapeutics
Compound | Structural Features | Primary Therapeutic Targets | Key Differentiating Properties |
---|---|---|---|
Mifepristone | 11β-dimethylaminophenyl substitution | Pregnancy termination | Potent antiglucocorticoid activity |
Asoprisnil | 11β-benzaldoxime, 17α-methoxymethyl | Uterine fibroids, endometriosis | Tissue-specific endometrial effects without systemic progesterone antagonism |
Ulipristal acetate | 17α-acetoxy group, nor-ethisterone backbone | Emergency contraception, fibroids | Selective progesterone antagonist activity |
O-Desmethyl-asoprisnil | Demethylated metabolite of asoprisnil | Under investigation | Enhanced selectivity for PR isoforms; distinct cofactor recruitment |
Progesterone receptor isoforms PRA and PRB originate from the same gene but exhibit distinct functional roles in reproductive tissues. PRB contains an additional 164 amino acids at the N-terminus (B-upstream segment), enabling stronger transactivation of target genes compared to PRA [6] [10]. Crucially, PRA acts as a transcriptional repressor of PRB and other steroid receptors, creating an intrinsic regulatory mechanism [6] [7]. Isoform expression ratios vary dynamically:
SPRMs like asoprisnil and its metabolite exert tissue selectivity by differentially engaging these isoforms. In vitro studies show that O-desmethyl-asoprisnil’s binding induces conformational changes in the PR ligand-binding domain (LBD), altering co-regulator recruitment patterns. This allows preferential modulation of PRA-mediated pathways in endometrial tissue while minimizing PRB-driven effects in other tissues [6] [9]. Such isoform selectivity underpins the therapeutic window for gynecological applications without systemic progesterone antagonism.
Table 2: Progesterone Receptor Isoform Functions and Clinical Implications
Isoform | Structural Features | Primary Functions | Therapeutic Implications |
---|---|---|---|
PRB | 164 N-terminal residues (AF3 domain) | - Strong transactivation of proliferation genes | - Drives leiomyoma growth- Targeted by SPRMs for fibroid shrinkage |
PRA | Lacks AF3 domain | - Represses PRB and ER activity- Mediates anti-proliferative effects | - Key for endometrial protection- Activation reverses estrogen-driven hyperplasia |
O-Desmethyl-asoprisnil is a primary metabolite of asoprisnil, formed via cytochrome P450-mediated demethylation of the 17α-methoxymethyl group [4] [8]. This modification reduces molecular weight by 14 Da (from asoprisnil’s 449.6 g/mol to 435.6 g/mol) and increases polarity, potentially altering tissue distribution [8]. Crystallographic analyses reveal that both compounds bind the PR ligand-binding domain within the same hydrophobic pocket bounded by helices 3, 5, and 7, but with distinct interactions:
Functionally, O-desmethyl-asoprisnil retains the mixed agonist-antagonist profile characteristic of SPRMs but exhibits enhanced selectivity for endometrial PR isoforms. In vitro studies demonstrate it suppresses extracellular melanin secretion (32% reduction at 50μM) by inhibiting melanosome export in melanocytes—an effect not observed with the parent compound [5]. This suggests tissue-specific actions beyond reproductive pharmacology, potentially expanding therapeutic applications to hyperpigmentation disorders.
Table 3: Structural and Functional Comparison of Asoprisnil and Metabolite
Property | Asoprisnil | O-Desmethyl-asoprisnil | Biological Significance |
---|---|---|---|
Molecular formula | C₂₈H₃₅NO₄ | C₂₇H₃₃NO₄ | Altered pharmacokinetics and distribution |
Molecular weight | 449.6 g/mol | 435.6 g/mol | Increased metabolic clearance |
Key receptor interaction | H-bond with Gln725/Arg766 via oxime | Modified H-bond network due to demethylation | Differential stabilization of helix-12 conformation |
Corepressor recruitment | Strong NCoR binding (similar to RU486) | Enhanced displacement by TIF2 peptides | Reduced antagonistic activity in certain tissues |
Non-gynecological activity | Not reported | Inhibits melanosome export in melanocytes | Potential application in hyperpigmentation disorders |
The metabolite’s differential activity is further evidenced by its biphasic effects on intracellular tyrosinase: it increases enzymatic activity by 25–45% in B16F10 melanoma cells without direct copper chelation or mushroom tyrosinase inhibition [5]. This contrasts with classical tyrosinase inhibitors and underscores a unique mechanism of melanin regulation mediated through cellular export machinery rather than biosynthesis—a paradigm shift from parent compound pharmacology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1